molecular formula C13H14N2O3 B5182196 N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide

N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide

Cat. No. B5182196
M. Wt: 246.26 g/mol
InChI Key: ZFAIKPNQWLSOCM-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide (NCCH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCCH is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide inhibits the activity of enzymes and receptors by binding to them and preventing their normal function. This can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide has been shown to inhibit the activity of various enzymes and receptors, including but not limited to, acetylcholinesterase, carbonic anhydrase, and dopamine receptors. This inhibition can lead to various effects such as decreased neurotransmitter release, altered ion channel activity, and decreased enzyme activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors, allowing for more specific studies. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide could be used in the development of new pesticides and herbicides due to its ability to inhibit certain enzymes in plants and insects. Further studies are needed to fully understand the potential applications of N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide in various fields.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide involves the reaction between 3-nitrobenzoyl chloride and cyclohexenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

N-(3-nitrophenyl)-3-cyclohexene-1-carboxamide has been widely used as a reagent in organic synthesis, specifically in the synthesis of various heterocyclic compounds. It has also shown potential in the development of new drugs due to its ability to inhibit certain enzymes and receptors.

properties

IUPAC Name

N-(3-nitrophenyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(10-5-2-1-3-6-10)14-11-7-4-8-12(9-11)15(17)18/h1-2,4,7-10H,3,5-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAIKPNQWLSOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)cyclohex-3-ene-1-carboxamide

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